C17H19Cl3N2O2
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H19Cl3N2O2 |
|---|---|
Molecular Weight |
389.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O2.ClH/c18-12-5-6-13(14(19)10-12)17(22)20-11-15(16-4-3-9-23-16)21-7-1-2-8-21;/h3-6,9-10,15H,1-2,7-8,11H2,(H,20,22);1H |
InChI Key |
LCWUUWYITYUBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3.Cl |
Origin of Product |
United States |
Contextualization Within Relevant Chemical Classes and Structural Motifs
The structure of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide places it within the benzohydrazide (B10538) class of compounds. Benzohydrazides are derivatives of benzoic acid and hydrazine (B178648), characterized by a core structure of C6H5C(=O)NHNH2. These compounds are noted for their versatile chemical reactivity and have been extensively studied for their wide-ranging biological activities. thepharmajournal.com
Several key structural motifs define the properties and potential interactions of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide:
Benzohydrazide Core: This central functional group is a cornerstone of many pharmacologically active molecules. The presence of both a carbonyl group and a hydrazine moiety allows for a variety of chemical transformations and interactions. wisdomlib.org
N'-benzyl Group: The attachment of a benzyl (B1604629) group to the terminal nitrogen of the hydrazide is a common strategy in medicinal chemistry to explore structure-activity relationships. This group can influence the compound's lipophilicity, steric profile, and potential for pi-stacking interactions with biological targets.
3,5-dichloro Substitution: The presence of two chlorine atoms on the phenyl ring significantly alters the electronic properties of the molecule. Halogen substitutions are known to impact a compound's metabolic stability and binding affinity to target proteins.
4-isopropoxy Group: An isopropoxy group at the para position of the benzene (B151609) ring can affect the molecule's solubility and how it is metabolized in biological systems.
| Motif | Description | Potential Influence |
|---|---|---|
| Benzohydrazide Core | A central functional group derived from benzoic acid and hydrazine. | Provides a scaffold for diverse chemical modifications and biological activities. |
| N'-benzyl Group | A benzyl substituent on the terminal nitrogen of the hydrazide. | Affects lipophilicity, steric interactions, and binding to biological targets. |
| 3,5-dichloro Substitution | Two chlorine atoms on the phenyl ring. | Modifies electronic properties, metabolic stability, and binding affinity. |
| 4-isopropoxy Group | An isopropoxy substituent at the para position. | Influences solubility and metabolic pathways. |
Historical Perspectives and Discovery Trajectory in Chemical Synthesis
While the specific synthesis of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide is not widely documented, the general methodology for creating benzohydrazides is well-established. The history of these compounds is intrinsically linked to the discovery and development of hydrazine (B178648) chemistry.
The synthesis of hydrazine (N2H4) was first reported by Theodor Curtius in 1887. hydrazine.com A significant advancement in its production came with the Olin Raschig process, developed by Friedrich August Raschig in 1907, which allowed for the large-scale industrial synthesis of hydrazine from ammonia (B1221849) and sodium hypochlorite. hydrazine.com
Acylhydrazides, including benzohydrazides, are typically prepared through the reaction of an ester with hydrazine hydrate. wikipedia.org This straightforward and efficient method has been a cornerstone of hydrazide synthesis for many years. researchgate.nettaylorandfrancis.com The synthesis of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide would likely follow a multi-step process, beginning with the synthesis of a substituted benzoic acid ester, followed by reaction with hydrazine to form the hydrazide, and finally, reaction with a benzyl (B1604629) halide to introduce the N'-benzyl group.
| Year | Scientist/Process | Contribution |
|---|---|---|
| 1887 | Theodor Curtius | First synthesis of hydrazine. hydrazine.com |
| 1907 | Friedrich August Raschig | Development of the Olin Raschig process for industrial hydrazine production. hydrazine.com |
| General Method | Ester + Hydrazine Hydrate | Common laboratory and industrial method for the synthesis of acylhydrazides. wikipedia.org |
Significance and Research Rationale for the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. libretexts.orgox.ac.uk For a molecule such as N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide, a combination of one-dimensional and two-dimensional NMR experiments is crucial for a complete structural assignment.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For the title compound, distinct signals would be expected for the protons of the benzyl (B1604629) group, the dichlorinated benzene (B151609) ring, the isopropoxy group, and the hydrazide moiety.
Expected ¹H NMR Data:
Aromatic Protons: The two protons on the 3,5-dichlorinated aromatic ring would likely appear as a singlet due to their chemical equivalence. The five protons of the benzyl group would show characteristic multiplets in the aromatic region.
Isopropoxy Protons: The methine (CH) proton of the isopropoxy group would appear as a septet, coupled to the six equivalent methyl (CH₃) protons, which would in turn appear as a doublet.
Benzyl CH₂ and NH Protons: The methylene (B1212753) (CH₂) protons of the benzyl group and the two NH protons of the hydrazide would exhibit distinct chemical shifts, potentially showing coupling to each other.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (dichloro ring) | ~7.8-8.0 | s |
| Ar-H (benzyl ring) | ~7.2-7.4 | m |
| NH (amide) | ~9.5-10.5 | s (broad) |
| NH (benzyl) | ~4.5-5.5 | t (broad) |
| O-CH (isopropoxy) | ~4.5-4.7 | septet |
| N-CH₂ (benzyl) | ~4.3-4.5 | d |
| C-CH₃ (isopropoxy) | ~1.3-1.4 | d |
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.
Expected ¹³C NMR Data:
Aromatic Carbons: The dichlorinated benzene ring would show four distinct signals, while the benzyl group would display four signals (three for the phenyl ring and one for the CH₂ group).
Isopropoxy Carbons: Two signals would be expected for the isopropoxy group, one for the methine carbon and one for the two equivalent methyl carbons.
Carbonyl Carbon: The carbonyl (C=O) carbon of the hydrazide would appear as a characteristic signal at a lower field.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165-170 |
| Ar-C (quaternary, C-O) | ~155-160 |
| Ar-C (quaternary, C-Cl) | ~128-132 |
| Ar-C (quaternary, C-C=O) | ~130-135 |
| Ar-CH (dichloro ring) | ~125-130 |
| Ar-C (benzyl, various) | ~127-138 |
| O-CH (isopropoxy) | ~70-75 |
| N-CH₂ (benzyl) | ~45-50 |
| C-CH₃ (isopropoxy) | ~20-25 |
To definitively establish the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would confirm the coupling between the isopropoxy CH and CH₃ protons, and between the benzyl CH₂ and adjacent NH proton.
HMQC/HSQC: This would correlate each proton signal with its directly attached carbon atom.
HMBC: This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as linking the isopropoxy group to the dichlorinated ring and the benzyl group to the hydrazide moiety.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Ion Analysis
Mass spectrometry is a key technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition as C17H19Cl3N2O2. The mass spectrum also provides structural information through the analysis of fragmentation patterns.
Expected Fragmentation Pattern:
A prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. The isotopic pattern of this peak, showing contributions from the three chlorine isotopes (³⁵Cl and ³⁷Cl), would be characteristic.
Fragmentation would likely occur at the amide and hydrazide bonds. Key fragments would include ions corresponding to the benzoyl portion and the benzylhydrazone portion of the molecule. For instance, cleavage of the N-N bond could yield a [C7H5Cl2O(OCH(CH3)2)]⁺ fragment.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govnist.gov
Expected IR Absorption Bands:
N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ would correspond to the N-H bonds of the hydrazide.
C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.
C-O Stretching: Absorptions for the ether linkage of the isopropoxy group would be expected around 1200-1250 cm⁻¹.
C-Cl Stretching: Bands in the region of 600-800 cm⁻¹ would indicate the presence of the carbon-chlorine bonds.
Aromatic C-H and C=C Stretching: These would appear at their characteristic frequencies above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.
Interactive Data Table: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=O Stretch (Amide I) | 1640-1680 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Ether) | 1200-1250 |
| C-Cl Stretch | 600-800 |
Computational Chemistry and Molecular Modeling Studies of N Benzyl 3,5 Dichloro 4 Isopropoxybenzohydrazide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide. These methods, rooted in quantum mechanics, provide insights into the electronic structure and behavior of the molecule at an atomic level. nih.govrsc.org
Density Functional Theory (DFT) Applications for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For compounds similar in structure to N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide, DFT methods, such as B3LYP with various basis sets like 6-31G+(d,p) and 6-311++G(d,p), are frequently employed. orientjchem.orgpnrjournal.comnih.gov These calculations help in optimizing the molecular geometry and determining various electronic properties. pnrjournal.com For instance, in a study of a related benzylidene derivative, DFT calculations were used to compare theoretical results with experimental data, showing good correlation. nih.gov The choice of functional and basis set, such as B3LYP/6-311++G(d,p), has been shown to provide reliable structural and spectroscopic data for similar molecules. researchgate.net
Such calculations can elucidate bond lengths and angles, providing a detailed three-dimensional picture of the molecule. For example, in a study of a benzyl(3-fluoro-4-morpholinophenyl)carbamate, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine these structural parameters. pnrjournal.com
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's polarizability and its potential for charge transfer interactions. nih.govlibretexts.org
For a related benzylidene compound, the HOMO-LUMO energy gap was calculated to be -0.08657 eV, indicating high chemical reactivity and biological activity. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov The energies of these orbitals are also used to calculate global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential, which further predict the molecule's stability and reactivity. researchgate.net For example, the nitrogen atoms in the oxadiazole ring of a similar compound were identified as likely sites for electrophilic attack through molecular electrostatic potential analysis, which is often performed in conjunction with HOMO-LUMO calculations. researchgate.net
Table 1: Calculated HOMO-LUMO Energies and Gap for a Related Benzylidene Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| ΔEHOMO-LUMO | -0.08657 |
Data derived from a study on a similar benzylidene compound. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.comyoutube.com These simulations are invaluable for studying the conformational flexibility of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide and its interactions with biological macromolecules, such as proteins. nih.gov By simulating the molecule's behavior in a biological environment, researchers can gain insights into how it binds to a target protein and the stability of the resulting complex. youtube.com
MD simulations can reveal the dynamic nature of ligand-protein binding, showing how the ligand and protein adjust their conformations to achieve an optimal fit. chemcomp.com This information is crucial for understanding the mechanism of action of a potential drug molecule. For instance, MD simulations can be used to sample different receptor configurations, providing a more realistic representation of the binding pocket than a single static crystal structure. youtube.com
Molecular Docking Studies for Target Binding Affinity and Orientation Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity and mode of interaction between a ligand, such as N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide, and its target protein. nih.gov
In studies of similar compounds, molecular docking has been successfully used to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. For example, in a study of flavonoid derivatives, docking was used to predict their binding affinities to antiapoptotic proteins Bcl-2 and Bcl-xl. nih.gov The results showed that the compounds had a higher binding affinity for Bcl-xl, and the interactions were stabilized by hydrogen bonds and hydrophobic contacts. nih.gov Docking studies on a benzylidene derivative revealed a binding energy of -6.0 kcal/mol with its target protein, indicating a strong interaction. nih.govnih.gov The chlorine atoms on a dichlorophenyl ring of a related compound are thought to contribute significantly to its binding affinity.
Table 2: Example of Molecular Docking Results for a Related Benzylidene Compound
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -6.0 |
Data from a study on a similar benzylidene compound. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a robust QSAR model, it is possible to predict the activity of new, untested compounds. nih.gov
A typical QSAR study involves calculating a set of molecular descriptors that encode the structural and physicochemical properties of the molecules. nih.govresearchgate.net These descriptors are then used to build a predictive model using statistical methods such as multiple linear regression or machine learning algorithms. researchgate.netcresset-group.com For a QSAR model to be reliable, it must be rigorously validated. nih.gov The predictive power of a QSAR model for a series of thiazolidine-4-one derivatives as anti-tubercular agents was demonstrated by a high R² value of 0.9092. nih.gov
In Silico Screening and Virtual Ligand Design for Novel Analogues
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is often used in conjunction with molecular docking and QSAR.
Virtual screening can be used to design novel analogues of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide with improved activity or other desirable properties. By starting with the core scaffold of the molecule, new functional groups can be added or existing ones modified in silico, and the resulting virtual compounds can be rapidly assessed for their predicted binding affinity and activity. This approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. For example, a study on new azole derivatives used virtual screening to identify compounds with potent antifungal activity. ebyu.edu.tr Similarly, the design of novel κ opioid receptor (KOR) ligands was guided by leveraging the structural scaffold of a known compound. nih.gov
Investigation of Biological Activity and Molecular Mechanisms of N Benzyl 3,5 Dichloro 4 Isopropoxybenzohydrazide
In Vitro Biological Activity Assays
The in vitro biological activity of novel chemical entities is a cornerstone of drug discovery, providing the initial assessment of a compound's potential therapeutic efficacy. For the benzohydrazide (B10538) class of compounds, to which N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide belongs, a variety of assays are employed to determine their biological effects.
Target-Based Screening Approaches for Specific Biomolecular Targets
Target-based screening involves testing compounds against a specific, purified biomolecule, such as an enzyme or receptor, to determine if the compound can modulate its activity. This approach is fundamental to understanding the direct molecular interactions of a potential drug. For compounds structurally similar to N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide, key molecular targets have been identified.
One of the most significant targets for this class of compounds is succinate (B1194679) dehydrogenase (SDH) , a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.govnih.gov Inhibition of SDH can disrupt cellular respiration, leading to cell death, and is a validated mechanism for antifungal agents. nih.govnih.gov For instance, a series of novel benzohydrazide derivatives were synthesized and showed significant inhibition of SDH from Rhizoctonia solani. nih.gov This suggests that the benzohydrazide scaffold can be a promising starting point for the development of new SDH inhibitors.
Another enzyme target for benzohydrazide derivatives is urease . nih.gov Urease is a key enzyme in some pathogenic bacteria and fungi, and its inhibition is a target for antimicrobial drug development. A study on N′-benzylidene-4-tert-butylbenzohydrazide derivatives demonstrated potent inhibitory activity against urease, with some compounds showing greater activity than the standard inhibitor, thiourea. nih.gov
The general structure of benzohydrazides has also been explored for activity against other enzymes. The hydrazide-hydrazone structure is associated with a wide range of biological activities, including antimycobacterial, antibacterial, and antifungal properties, often linked to enzyme inhibition. mdpi.com
Cell-Based Functional Assays in Relevant Model Systems
Cell-based functional assays provide a more holistic view of a compound's biological activity by assessing its effects on whole cells. These assays can reveal information about a compound's ability to cross cell membranes, its cytotoxicity, and its impact on cellular processes.
The antimicrobial activity of benzohydrazide derivatives has been extensively studied using cell-based assays. For example, a series of iodinated hydrazide-hydrazones were tested against a panel of eight bacterial and eight fungal strains. nih.gov These compounds were particularly effective against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 7.81 µM. nih.gov Several compounds also demonstrated potent antifungal activity against human pathogenic fungi, with MIC values of 1.95 µM or higher. nih.gov
In another study, newly synthesized benzohydrazide derivatives were evaluated for their in vitro growth inhibitory activity against S. aureus (Gram-positive) and E. coli (Gram-negative) bacteria, as well as the fungus A. niger. derpharmachemica.com The results indicated that some of the synthesized compounds displayed significant antimicrobial potential. derpharmachemica.com
Furthermore, the anti-proliferative effects of N-benzyl-5-bromoindolin-2-one derivatives, which share the N-benzyl and hydrazone moieties, were assessed in human lung (A-549) and breast (MCF-7) cancer cell lines. mdpi.com Some of these compounds exhibited significant anticancer activity. mdpi.com
Below is a representative data table summarizing the in vitro antifungal activity of a series of benzohydrazide derivatives against various fungal pathogens.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| A5 | Colletotrichum gloeosporioides | 0.66 | nih.gov |
| A6 | Colletotrichum gloeosporioides | 0.71 | nih.gov |
| A11 | Colletotrichum gloeosporioides | 0.40 | nih.gov |
| A17 | Colletotrichum gloeosporioides | 0.42 | nih.gov |
| Boscalid | Colletotrichum gloeosporioides | 0.36 | nih.gov |
| Carbendazim | Colletotrichum gloeosporioides | 6.96 | nih.gov |
Enzyme Inhibition Studies (e.g., Lanosterol 14α-demethylase/CYP51, if relevant to its mechanism as an azole analogue)
While N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide is not a classic azole, its potential as an antifungal agent warrants investigation into its ability to inhibit key fungal enzymes like Lanosterol 14α-demethylase (CYP51) . This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target of azole antifungal drugs.
Direct enzyme inhibition studies on N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide and CYP51 are not currently available. However, the broad antifungal activity of some benzohydrazide derivatives suggests that they may act on various fungal targets, and CYP51 cannot be ruled out without specific experimental data. The general principle of hydrazones acting as enzyme inhibitors supports this as a plausible area for future investigation. mdpi.com
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action is crucial for the development of a compound into a therapeutic agent. This involves identifying the specific molecular target and detailing the downstream effects of the compound's interaction with that target.
Receptor Binding and Ligand-Target Interaction Analysis
For benzohydrazide derivatives that act on specific receptors or enzymes, analyzing the binding interactions is key to understanding their mechanism and for guiding further optimization. Molecular docking studies are often employed to predict the binding mode of these compounds.
In a study of N′-benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors, molecular docking simulations were performed to understand the binding interactions with the urease enzyme. nih.gov The study revealed that electron-donating groups on the phenyl ring enhanced the inhibitory activity, providing valuable structure-activity relationship (SAR) insights. nih.gov
For N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas, which are structurally related, docking simulations were used to position the most active compound into the EGFR active site to determine the probable binding conformation. researchgate.net Such studies are critical for rational drug design.
Intracellular Signaling Pathway Modulation
The interaction of a compound with its molecular target can trigger changes in intracellular signaling pathways, leading to the observed biological effects. For example, the inhibition of succinate dehydrogenase by benzohydrazide derivatives disrupts the mitochondrial respiratory chain, which can lead to the production of reactive oxygen species (ROS), a decrease in ATP production, and ultimately, apoptosis. nih.gov
In a study on benzohydrazide derivatives with activity against Rhizoctonia solani, it was found that the lead compound disrupted the integrity of the cell membrane. nih.gov This was confirmed by measuring relative conductivity, leakage of cellular contents, and through observations with fluorescence microscopy and scanning electron microscopy. nih.gov
The anticancer activity of N-benzyl-5-bromoindolin-2-one derivatives was further investigated by assessing their impact on the cell cycle and on the levels of apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2. mdpi.com This level of mechanistic detail is essential for understanding how these compounds exert their anti-proliferative effects.
Cellular Process Interference (e.g., inhibition of biofilm formation)
The hydrazide functional group is a key feature in many compounds that interfere with microbial cellular processes, including the formation of biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics and the host immune system. The ability to inhibit biofilm formation is a critical therapeutic strategy.
Hydrazide derivatives have demonstrated notable efficacy in this area. For instance, certain hydrazine-based compounds have been shown to decrease the formation of biofilms by Candida albicans, a common fungal pathogen. nih.gov One study highlighted that a methoxy-substituted hydrazide compound significantly reduced C. albicans biofilm formation by 60%. nih.gov This suggests that the core hydrazide structure in N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide could contribute to similar antibiofilm activity.
Furthermore, studies on other hydrazide-hydrazone derivatives have indicated significant inhibition of virulence factors in bacteria such as Pseudomonas aeruginosa, including motility and biofilm formation. mdpi.com The mechanism often involves the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm production. mdpi.com Although the specific impact of the dichloro and isopropoxy substitutions on this activity is not known for this compound, the general class of molecules shows promise.
Some studies have also explored the role of related structures in inhibiting the ergosterol biosynthesis pathway in Candida albicans, which is crucial for fungal cell membrane integrity and, by extension, biofilm stability. researchgate.net
Table 1: Biofilm Inhibition by Related Hydrazide Compounds
| Compound Type | Organism | Effect | Reference |
|---|---|---|---|
| Hydrazine-based compound (Hyd. OCH3) | Candida albicans | 60% reduction in biofilm formation | nih.gov |
| Hydrazide-hydrazone derivative | Pseudomonas aeruginosa | Significant inhibition of biofilm formation | mdpi.com |
Scope of Biological Activity (e.g., antifungal, antibacterial, antiviral)
The structural motifs present in N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide suggest a broad spectrum of potential biological activities, particularly antifungal and antibacterial effects.
Antifungal Activity:
The presence of a 3,5-dichlorobenzyl moiety is a strong indicator of potential antifungal properties. A study on 3,5-dichlorobenzyl ester derivatives revealed remarkable antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov These compounds were found to inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov This suggests that N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide might also target fungal metabolic processes.
Moreover, various benzohydrazide derivatives have been synthesized and shown to possess antifungal activity against strains like Aspergillus niger and Candida albicans. derpharmachemica.comniscpr.res.in The potency of these compounds is often influenced by the nature of the substituents on the benzene (B151609) ring. derpharmachemica.com
Antibacterial Activity:
The benzohydrazide scaffold is a common feature in many antibacterial agents. nih.gov A wide range of substituted benzohydrazides have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.govresearchgate.net For example, certain (E)-N'-1-(substituted benzylidene)benzohydrazides have demonstrated activity against Staphylococcus aureus, Escherichia coli, and other pathogenic bacteria. researchgate.net
The N-benzyl group and the chloro substituents likely play a crucial role in enhancing this activity. Studies on N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives showed high activity against Gram-positive bacteria, with the structure of the benzyl (B1604629) unit significantly impacting potency. nih.gov Similarly, the presence of chloro groups on the aromatic ring is a common feature in many bioactive compounds with antimicrobial properties. nih.gov
While antiviral activity has been explored for some benzohydrazide derivatives, the results have been mixed. One study on a variety of N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides found that none of the synthesized compounds inhibited viral replication at sub-toxic concentrations. nih.gov
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Activity Type | Target Organisms | Key Findings | Reference |
|---|---|---|---|---|
| 3,5-Dichlorobenzyl ester derivatives | Antifungal | Botrytis cinerea, Rhizoctonia solani | Comparable activity to commercial fungicides. | nih.gov |
| Substituted benzohydrazides | Antibacterial, Antifungal | S. aureus, E. coli, A. niger | Some derivatives showed marked antimicrobial potential. | derpharmachemica.com |
| N-benzylthio-1,3,4-thiadiazole derivatives | Antibacterial | S. aureus, S. epidermidis | High activity against Gram-positive bacteria. | nih.gov |
Structure Activity Relationship Sar Studies of N Benzyl 3,5 Dichloro 4 Isopropoxybenzohydrazide Analogues
Impact of Substituent Modifications on Biological Activity
The core scaffold of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide offers multiple sites for chemical modification. SAR studies on analogous compounds have demonstrated that even minor changes to the substituents on the aromatic rings or the central hydrazide moiety can lead to significant shifts in biological activity.
The presence and positioning of halogen atoms on the benzoyl ring are key determinants of biological activity. The 3,5-dichloro substitution pattern seen in the target compound is a common strategy in medicinal chemistry to modulate a molecule's properties.
Research on various benzohydrazide (B10538) and hydrazone derivatives indicates that electron-withdrawing groups, such as chlorine, often enhance certain biological activities, particularly antifungal and antibacterial properties. researchgate.netontosight.ai For example, in a series of benzo[d]thiazole-hydrazones, the presence of electron-withdrawing groups like chlorine, nitro, fluorine, and bromine was found to increase antifungal activity. researchgate.net Similarly, studies on acylhydrazones revealed that the synthesis of N-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide resulted in a high yield and potent antimicrobial activity. nih.gov The lipophilicity conferred by halogen atoms can facilitate passage through biological membranes, such as bacterial cell walls.
However, the effect is not universally positive across all biological targets. In some aminoguanidine (B1677879) hydrazone analogues, 3,5-dihalogenation did not lead to an improved antibacterial potency compared to mono-halogenated compounds. mdpi.com In another study on benzimidazole (B57391) derivatives with antiproliferative activity, a di-chloro substituted analogue was less potent than an analogue with tri-methoxy electron-donating groups, suggesting the nature of the biological target is critical. rsc.org The specific 3,5-dichloro pattern has been explored in various contexts, with compounds like (3,5-dichloro-2-hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazone being synthesized to explore antiplasmodial agents. researchgate.net
The following table summarizes the effect of halogen substitutions in various benzohydrazide-related scaffolds.
| Compound Series | Substitution | Observed Effect on Activity | Reference |
| Benzo[d]thiazole-hydrazones | Electron-withdrawing (Cl, NO2, Br) | Increased antifungal activity | researchgate.net |
| Aminoguanidine hydrazones | 3,5-dihalogenation | Not associated with improved antibacterial potency | mdpi.com |
| Benzimidazole hydrazones | di-chloro substitution | Less antiproliferative activity than tri-methoxy | rsc.org |
| Acylhydrazones | 3,5-dichloro-2-hydroxy | Potent antimicrobial activity | nih.gov |
Isopropoxy Group: The 4-isopropoxy group on the benzoyl ring is an electron-donating moiety. Alkoxy groups like methoxy (B1213986) and isopropoxy can influence activity through both electronic and steric effects. In some series, electron-donating groups have been shown to be unfavorable for activity. For instance, in a study of hydrazones as cholinesterase inhibitors, derivatives with electron-donating methoxy groups were less potent. mdpi.com Conversely, in other contexts, such as for antioxidant activity, the presence of methoxy groups was found to be beneficial, with activity increasing with the number of methoxy substituents. derpharmachemica.com In a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives, electron-donating groups on the phenyl ring were found to enhance urease inhibition. researchgate.netmdpi.com The isopropoxy group, being bulkier than a methoxy group, can also introduce steric hindrance that may either improve or hinder binding to a target site, depending on the topology of the binding pocket.
Hydrazide Moiety: The hydrazide-hydrazone moiety (-CO-NH-N=CH-) is a well-established pharmacophore and a cornerstone of the biological activity of this class of compounds. tpcj.orghygeiajournal.comresearchgate.net This structural unit is not merely a linker but an active participant in target binding. It is known for its chelating ability and its capacity to form hydrogen bonds, which are crucial for anchoring the molecule within a receptor's active site. nih.govmdpi.com The availability of a proton on the hydrazide group makes it a key feature for new drug discovery. hygeiajournal.com The versatility of the hydrazide-hydrazone scaffold allows for the development of compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. tpcj.orgbiointerfaceresearch.combohrium.comresearchgate.net
Aromatic Ring Substitutions: Beyond the specific 3,5-dichloro-4-isopropoxy pattern, the biological activity of benzohydrazides is highly sensitive to other substitutions on both the benzoyl and the N'-benzyl aromatic rings. The balance between electron-donating and electron-withdrawing substituents is a recurring theme in SAR studies.
On the Benzoyl/Benzylidene Ring: Studies have shown that adding electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can increase antibacterial activity, while electron-withdrawing groups (-Cl, -NO2) tend to boost antifungal activity. researchgate.net In one series of 4-methoxybenzoylhydrazones, compounds with dihydroxy substituents showed excellent antiglycation activity. mdpi.com
On the N'-Benzyl Ring: The N'-benzyl portion of the molecule also presents a critical site for modification. In studies of N-benzyl phenethylamines, substitutions on the N-benzyl ring dramatically improved both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov This highlights the importance of exploring substitutions on this ring to optimize potency and selectivity.
The table below shows how positional isomerism affects activity in different compound classes.
| Compound Class | Isomeric Change | Impact on Biological Activity | Reference |
| Pyrrolyl benzohydrazides | para vs. ortho attachment of pyrrole | Alters electronic distribution and target binding | |
| Benzoic acid derivatives | Hydroxyl group at ortho vs. other positions | Ortho-hydroxybenzoic acid showed enhanced antibacterial action | nih.gov |
| Oxazolidinones | Linear vs. Angular attachment of pendant | Linearly attached isomer showed higher potency | nih.gov |
Stereochemical Effects on Biological Activity
While the parent compound N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide is achiral, the introduction of chiral centers into the scaffold would have significant biological implications. Stereochemistry is a pivotal factor in drug action, as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com
If a chiral center were introduced, for example, by adding a substituent to the methylene (B1212753) carbon of the N'-benzyl group, the resulting compound would exist as a pair of enantiomers. These enantiomers, being non-superimposable mirror images, would likely exhibit different potencies and possibly even different types of biological activity. mdpi.com
Studies on other chiral molecules, including hydrazone derivatives, have confirmed the importance of stereoselectivity. For instance, research on benzofuran-based amidrazones showed that different stereoisomers, confirmed by X-ray analysis, possessed varying antimicrobial activities. researchgate.net In another example, investigating isomers of 3-Br-acivicin revealed that only specific stereoisomers displayed significant antiplasmodial activity, which was attributed to stereoselective uptake and interaction with the target enzyme. mdpi.com This principle holds true across medicinal chemistry; often, one enantiomer is responsible for the desired therapeutic effect while the other is less active or may even contribute to undesirable side effects.
Pharmacophore Modeling and Ligand Design Principles from SAR Data
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. Based on the SAR data from various benzohydrazide and hydrazone analogues, a general pharmacophore model can be proposed. researchgate.netnih.gov
A typical pharmacophore model for a benzohydrazide inhibitor might include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the imine nitrogen of the hydrazide core are key HBAs.
Hydrogen Bond Donors (HBD): The N-H group of the hydrazide linker is a critical HBD.
Aromatic/Hydrophobic Regions: The two aromatic rings (the substituted benzoyl ring and the N'-benzyl ring) serve as essential hydrophobic features that can engage in van der Waals or π-π stacking interactions with the target protein.
Computational studies, including molecular docking, on various benzohydrazide derivatives have validated such models. researchgate.netnih.gov For example, docking studies of pyrrolyl benzohydrazides into the active site of the InhA enzyme revealed key hydrogen bonding interactions with the hydrazide moiety and the cofactor NAD+. researchgate.netnih.gov Virtual screening campaigns using such pharmacophore models have successfully identified novel inhibitors from large compound databases. nih.govacs.org
These models, derived from extensive SAR data, provide guiding principles for ligand design. For the N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide scaffold, these principles suggest that the hydrazide core is essential for target interaction, while the substituted aromatic rings are crucial for modulating potency and selectivity. Future design efforts would focus on optimizing the substituents on these rings to enhance interactions with specific sub-pockets of a given biological target.
Preclinical Research and in Vivo/in Vitro Translational Studies for N Benzyl 3,5 Dichloro 4 Isopropoxybenzohydrazide
In Vitro Preclinical Evaluation
Efficacy Assessment in Relevant Cell and Tissue Culture Models (e.g., 2D monolayers, 3D spheroids)
No published studies were found that evaluated the efficacy of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide in 2D monolayer or 3D spheroid cell culture models.
Target Engagement Studies in Simplified Biological Systems
There is no publicly available information detailing target engagement studies for N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide in simplified biological systems.
In Vivo Preclinical Evaluation (excluding clinical human trials)
Selection and Justification of Appropriate Animal Models
Without any described biological activity or therapeutic target, no information exists on the selection and justification of animal models for the study of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide.
Efficacy Studies in Animal Models of Disease
No efficacy studies of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide in any animal models of disease have been reported in the scientific literature.
Pharmacological Effects and Biological Response Assessment in Living Systems
There are no available data on the pharmacological effects and biological responses to N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide in living systems.
Target Engagement and Distribution Studies in Animal Tissues
Confirming that a drug candidate interacts with its intended molecular target within a living organism is a critical step in preclinical development. For a compound like N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide, which is designed as a PqsR inhibitor, target engagement studies are multifaceted, spanning from cellular assays to complex animal models. researchgate.netbiorxiv.org
Initial in vitro studies utilize methods like cell-based reporter gene assays to confirm and quantify the compound's inhibitory activity. researchgate.netbiorxiv.org For instance, a heterologous E. coli strain engineered with a PqsR-specific reporter system can be used to determine the compound's potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the receptor's activity). nih.govbiorxiv.org Further validation often involves assays that measure the inhibition of a downstream virulence factor regulated by PqsR, such as pyocyanin (B1662382) production in P. aeruginosa. nih.govtandfonline.com
To demonstrate target engagement in vivo, researchers often employ animal infection models. nih.govbsz-bw.de Murine models, such as neutropenic thigh or lung infection models, are commonly used. researchgate.netnih.gov In these studies, the primary evidence of target engagement comes from observing a reduction in virulence, which is the expected pharmacological outcome of inhibiting PqsR. researchgate.netnih.gov For example, demonstrating that the compound can suppress the expression of the PqsR-regulated gene pqsE within the infected tissue of a mouse model provides strong evidence of in vivo target engagement. biorxiv.org
Understanding the distribution of the compound in various tissues is essential for interpreting both efficacy and potential toxicity. pharmoutsourcing.com This is achieved through pharmacokinetic studies where the concentration of the drug is measured in different tissues (e.g., lung, liver, spleen, kidney) and body fluids over time following administration to an animal model. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used for the sensitive detection of the compound in these biological samples. researchgate.net Mapping the tissue distribution helps to ensure that therapeutic concentrations of the drug are reaching the site of infection, which is particularly important for anti-infectives. pharmoutsourcing.com For PqsR inhibitors intended for respiratory infections, achieving high exposure in the lungs is a key objective. nih.gov
Toxicology Studies and Preclinical Safety Assessments (focus on methodologies, not safety/adverse effect profiles)
Preclinical safety assessment is a mandatory regulatory requirement designed to identify potential hazards before a drug candidate is tested in humans. fastercapital.com The process for a small molecule inhibitor involves a standardized battery of in vitro and in vivo tests focused on identifying potential toxicities rather than just characterizing adverse effects. fastercapital.comwuxiapptec.com
The evaluation begins with early screening using computational (in silico) models and high-throughput in vitro assays to flag potential liabilities. pharmoutsourcing.comnih.gov These initial screens help guide chemical modifications to design safer molecules. pharmoutsourcing.com As a lead candidate emerges, a more formal and comprehensive set of toxicological studies is initiated. The methodologies are selected to evaluate the compound's effect on various biological systems.
A typical preclinical toxicology program includes the methodologies outlined in the table below.
| Study Type | Methodology | Purpose |
| Genotoxicity | A battery of tests including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents. pharmoutsourcing.com | To assess the potential for the compound to damage genetic material, which could lead to cancer or birth defects. pharmoutsourcing.com |
| Cytotoxicity | In vitro assays using various human cell lines (e.g., liver cells like HepG2, kidney cells like HEK293) to measure cell viability after exposure to the compound. oup.com Methods include MTT or high-content imaging assays. oup.com | To determine the concentration at which the compound is toxic to cells and to identify potential target organs for toxicity. oup.com |
| Safety Pharmacology | A "Core Battery" of tests evaluating effects on the central nervous, cardiovascular, and respiratory systems, as mandated by ICH S7A guidelines. wuxiapptec.com This includes assessing cardiovascular parameters like QT interval prolongation (often using in vitro hERG channel assays). pharmoutsourcing.com | To investigate potential adverse effects on vital organ functions that could pose an immediate threat to life. wuxiapptec.com |
| General Toxicology | Repeated-dose toxicity studies in at least two species (one rodent, one non-rodent). fastercapital.com Animals are administered the drug for various durations (e.g., 28 days), and endpoints include clinical observations, blood analysis, and histopathology of major organs. anilocus.com | To characterize the toxicity profile with repeated exposure and identify a No-Observed-Adverse-Effect Level (NOAEL). fastercapital.comanilocus.com |
| Specialty Toxicology | Studies such as Developmental and Reproductive Toxicology (DART) or immunotoxicity assays, conducted based on the drug's intended use and target. pharmoutsourcing.comwuxiapptec.com | To evaluate specific risks like effects on fertility and fetal development or the immune system. wuxiapptec.com |
For benzohydrazide (B10538) derivatives and PqsR inhibitors, in vitro cytotoxicity studies against various mammalian cell lines are a common early step to ensure the compound is selective for its bacterial target and has a suitable safety margin. tandfonline.commdpi.comnih.govrsc.org
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) analyses are cornerstones of drug development that connect drug exposure with its biological effect. allucent.com In the simplest terms, PK describes what the body does to the drug, while PD describes what the drug does to the body. allucent.com An integrated PK/PD analysis is essential for optimizing dosing regimens and predicting clinical efficacy.
Pharmacokinetics (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. anilocus.com Key parameters are determined from measuring the drug's concentration in plasma or blood over time in animal models. anilocus.com
Pharmacodynamics (PD) studies measure the drug's effect on the body. For an anti-virulence agent like a PqsR inhibitor, this is not a direct killing effect (like with traditional antibiotics) but rather the inhibition of a specific pathogenic process. nih.gov The key PD parameter is often the in vitro potency against the target, such as the IC50 from a reporter gene assay or the concentration needed to inhibit a virulence factor. nih.gov
The primary goal of preclinical PK/PD analysis is to establish a relationship between exposure and response. allucent.com For anti-infectives, this often involves linking a specific PK parameter to the drug's potency (e.g., MIC for antibiotics). nih.gov For a PqsR inhibitor, the goal is to determine the drug exposure (measured by parameters like AUC or Cmax) required to achieve a significant reduction in virulence factor expression in vivo. nih.gov This relationship helps predict the dose and schedule needed to maintain a therapeutic effect. Extensive drug metabolism and pharmacokinetics (DMPK) studies are performed to refine the molecule's properties, such as improving its metabolic stability in liver microsomes to ensure it remains in the body long enough to be effective. researchgate.netnih.gov
| Parameter | Domain | Description |
| Cmax | PK | The maximum concentration of the drug observed in plasma after administration. anilocus.com |
| Tmax | PK | The time at which Cmax is reached. |
| AUC (Area Under the Curve) | PK | The total drug exposure over time. anilocus.com |
| t1/2 (Half-life) | PK | The time required for the drug concentration in the body to be reduced by half. anilocus.com |
| IC50 (Half maximal inhibitory concentration) | PD | The concentration of the drug that produces 50% of its maximal inhibitory effect (e.g., inhibition of PqsR activity). |
| PK/PD Relationship | Integrated | A model that links a PK exposure parameter (e.g., AUC) to a PD endpoint (e.g., % inhibition of virulence) to define the exposure needed for efficacy. nih.govmdpi.com |
Translational Research Paradigms and Bridging In Vitro to In Vivo Data
Translational research aims to bridge the gap between discoveries in the laboratory (in vitro) and their application in living systems (in vivo), with the ultimate goal of developing effective human therapies. nih.gov A significant challenge in drug development is that many compounds that appear promising in simple in vitro assays fail to show efficacy in complex animal models or human trials. nih.gov
For a novel therapeutic strategy like quorum sensing inhibition, demonstrating a clear and predictable translation from in vitro activity to in vivo proof-of-principle is paramount. The research paradigm for a PqsR inhibitor like N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide is a model case for this process.
In Vitro Target Validation and Potency: The process begins with high-throughput screening and medicinal chemistry to identify and optimize compounds that potently inhibit the PqsR receptor in cell-based assays (e.g., reporter gene assays). researchgate.netnih.gov This is followed by demonstrating that this inhibition leads to the desired phenotypic effect in bacterial cultures, such as the suppression of key virulence factors (e.g., pyocyanin) and the disruption of biofilm formation. nih.govtandfonline.com
In Vivo Proof-of-Principle: The crucial translational step is to show that the in vitro anti-virulence activity translates into a therapeutic benefit in an animal model of infection. researchgate.net For PqsR inhibitors, studies have successfully shown that compounds potent in vitro can significantly reduce bacterial burden or improve survival in murine infection models. nih.gov This demonstrates that inhibiting the target has a meaningful impact on the course of the infection.
Establishing the PK/PD Link: A key component of bridging the in vitro-in vivo gap is establishing the PK/PD relationship. nih.gov By combining pharmacokinetic data (drug exposure in the animal) with pharmacodynamic data (the anti-virulence effect observed), researchers can build models that predict the required therapeutic dose. mdpi.com This moves the research from a qualitative observation of an effect to a quantitative understanding of the dose-response relationship. nih.gov
Successfully demonstrating this entire cascade—from potent in vitro inhibition of a molecular target, to suppression of virulence in bacterial cultures, to a clear therapeutic effect in a relevant animal model driven by a quantifiable PK/PD relationship—provides a strong foundation for advancing a compound to clinical development. nih.govnih.gov
Drug Resistance Mechanisms and Strategies to Overcome Resistance if Applicable to N Benzyl 3,5 Dichloro 4 Isopropoxybenzohydrazide S Biological Activity
Identification of Resistance Mechanisms to the Compound or Related Agents
While specific studies on resistance to N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide are not extensively documented in publicly available literature, general principles of drug resistance observed for other antimicrobial and anticancer agents can be extrapolated. The primary mechanisms of acquired resistance typically involve decreased drug accumulation, alterations in the drug target, or the formation of protective biofilms. nih.govnih.gov
Molecular Mechanisms of Efflux Pump Overexpression
A common mechanism of reduced intracellular drug concentration is the overexpression of efflux pumps. nih.gov These are membrane-associated proteins that actively transport a wide range of substrates, including therapeutic drugs, out of the cell, thereby preventing them from reaching their intracellular targets at effective concentrations. While direct evidence for N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide is pending, this is a well-established resistance mechanism against various classes of therapeutic agents.
Target Gene Mutations or Modifications Leading to Resistance
Resistance can also arise from genetic alterations in the target of the drug. nih.govrsc.org Mutations in the gene encoding the target protein can lead to a modified protein structure with reduced binding affinity for the drug. This renders the compound less effective at inhibiting its biological target. For example, in the context of anticancer drugs targeting specific enzymes like anaplastic lymphoma kinase (ALK), mutations can confer resistance. rsc.org Similarly, in infectious agents, mutations in the genes of target enzymes or ribosomal RNA are common causes of resistance. dovepress.com The specific target of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide would need to be identified to investigate this potential resistance mechanism.
Role of Biofilm Formation in Resistance Development
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which can adhere to biological or non-biological surfaces. nih.gov This mode of growth provides a physical barrier that can significantly impede the penetration of antimicrobial agents. nih.govmdpi.com Bacteria within biofilms can be up to a thousand times more resistant to antibiotics compared to their free-living, planktonic counterparts. nih.gov The EPS matrix can restrict drug diffusion, and the altered physiological state of microorganisms within the biofilm can also contribute to reduced susceptibility. nih.gov The ability of pathogenic organisms to form biofilms represents a significant challenge in antimicrobial therapy and is a potential mechanism of resistance to compounds like N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide. mdpi.commdpi.com
Strategies to Mitigate or Reverse Resistance in Preclinical Models
To combat the development of resistance, several preclinical strategies are being explored. These approaches aim to either circumvent the existing resistance mechanisms or to enhance the efficacy of the compound, thereby reducing the likelihood of resistance emerging.
Rational Design of Novel Structural Modifications to Circumvent Resistance
One of the foremost strategies to overcome resistance is the rational design of new derivatives of the parent compound. rsc.orgnih.gov By modifying the chemical structure, it may be possible to create analogues that are no longer recognized by efflux pumps or can bind effectively to a mutated target. For instance, structure-activity relationship (SAR) studies can guide the synthesis of new compounds with improved potency and a lower propensity for resistance. nih.gov This approach has been successfully used to develop new fungicides and kinase inhibitors. rsc.orgnih.gov
Exploration of Combination Therapies to Enhance Efficacy
Combining therapeutic agents with different mechanisms of action is a well-established strategy to enhance efficacy and overcome resistance. mdpi.com This approach can involve pairing the primary compound with an agent that inhibits a resistance mechanism, such as an efflux pump inhibitor. Alternatively, combining drugs that target different pathways essential for the pathogen's or cancer cell's survival can create a synergistic effect, making it more difficult for resistance to develop. nih.gov The use of USP inhibitors in combination with other anti-cancer drugs is an example of a promising strategy to counter drug resistance. nih.gov
Analytical Methodologies for Research and Quantification of N Benzyl 3,5 Dichloro 4 Isopropoxybenzohydrazide
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating the target compound from impurities and complex sample components.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the qualitative and quantitative analysis of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide. openaccessjournals.com It is instrumental in determining the purity of the compound by separating it from any starting materials, by-products, or degradation products.
For quantitative analysis, a calibration curve is typically constructed by running a series of standards with known concentrations. drawellanalytical.com The peak area or height of the analyte in a sample is then compared to this curve to determine its concentration. researchgate.net The external standard method is a common approach for this purpose. jascoinc.com To ensure accurate and reproducible results, critical parameters such as the mobile phase composition, flow rate, column temperature, and injection volume must be optimized and controlled. energetic-materials.org.cn A typical HPLC system for analyzing compounds like N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide would consist of a pump, an injector, a column (often a reversed-phase column like ODS2), a UV detector, and a data acquisition system. energetic-materials.org.cn
Table 1: Illustrative HPLC Parameters for Analysis of a Dichlorinated Aromatic Compound
| Parameter | Condition |
| Chromatographic Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 μm) energetic-materials.org.cn |
| Mobile Phase | Acetonitrile (B52724)/Water (55:45, v/v) energetic-materials.org.cn |
| Flow Rate | 1.2 mL/min energetic-materials.org.cn |
| Column Temperature | 25 °C energetic-materials.org.cn |
| Detection Wavelength | 240 nm energetic-materials.org.cn |
| Injection Volume | 10 μL energetic-materials.org.cn |
This table provides an example of HPLC conditions used for a dichlorinated aromatic compound, which could serve as a starting point for method development for N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. filab.frnih.gov Due to the relatively low volatility of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. chemrxiv.org This process involves chemically modifying the analyte to increase its vapor pressure. researchgate.net Common derivatization techniques include silylation and alkylation. d-nb.info For instance, the active hydrogens on the hydrazide moiety could be replaced with a less polar group.
Once derivatized, the compound can be separated by the gas chromatograph and subsequently detected and identified by the mass spectrometer. GC-MS is particularly valuable for metabolite analysis, as it can separate and identify various metabolic products in biological samples. thermofisher.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, aiding in the unequivocal identification of metabolites. thermofisher.com
Spectroscopic Techniques in Quantitative Analysis (beyond structural elucidation, e.g., UV-Vis Spectroscopy)
While spectroscopic techniques like NMR and IR are paramount for structural elucidation, UV-Visible (UV-Vis) Spectroscopy can also be employed for quantitative analysis. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. For N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide, which possesses chromophores in its structure, a wavelength of maximum absorbance (λmax) can be determined. caymanchem.com By measuring the absorbance of a sample at this λmax and comparing it to a calibration curve prepared from standards of known concentrations, the amount of the compound can be quantified. This method is often simpler and faster than chromatographic techniques but is less specific and more susceptible to interference from other absorbing species in the sample.
Sample Preparation and Extraction Methods for Complex Biological Matrices
Analyzing N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide in complex biological matrices such as plasma or serum requires extensive sample preparation to remove interfering substances like proteins and lipids. nih.gov The choice of extraction method is critical for achieving good recovery and a clean sample extract. nih.gov
Commonly used techniques include:
Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain either the analyte or the interferences, allowing for their separation. nih.govwaters.com This technique is often more efficient and uses smaller volumes of solvent compared to LLE. waters.com
Protein Precipitation (PP): In this method, a solvent like acetonitrile or methanol (B129727) is added to the biological sample to precipitate proteins, which are then removed by centrifugation. nih.gov
The selection of the most appropriate extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. For example, a method involving protein precipitation with acetonitrile followed by collection of the supernatant has been successfully used for serum analysis. nih.gov Another approach for plasma involves extraction with a chloroform/methanol mixture. ru.nl
Table 2: Comparison of Common Extraction Methods for Biological Samples
| Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. nih.gov | Simple, well-established. | Can be labor-intensive, may use large volumes of organic solvents. |
| Solid-Phase Extraction | Analyte or interferences are retained on a solid sorbent. waters.com | High selectivity, uses less solvent, amenable to automation. waters.com | Can be more expensive, method development may be required. |
| Protein Precipitation | Proteins are precipitated out of solution using a solvent. nih.gov | Fast and simple. | May not remove all interferences, can lead to ion suppression in MS. |
Advanced Analytical Techniques for Comprehensive Characterization (e.g., LC-MS/MS for targeted and non-targeted analysis)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. rsc.org This method is particularly powerful for both targeted and non-targeted analysis of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide and its metabolites in complex matrices. chromatographyonline.comresearchgate.netmdpi.comnih.gov
Targeted Analysis: In this approach, the instrument is set to detect and quantify specific known compounds. researchgate.net This is achieved by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). chromatographyonline.com Targeted LC-MS/MS offers high sensitivity and specificity, making it the gold standard for quantitative bioanalysis. rsc.org
Non-targeted Analysis: This strategy aims to identify all detectable compounds in a sample, including unknown metabolites or degradation products. chromatographytoday.com High-resolution mass spectrometry is often employed to obtain accurate mass measurements, which can be used to propose elemental compositions. youtube.com Non-targeted analysis is invaluable for metabolite discovery and for gaining a comprehensive understanding of the compound's fate in a biological system. nih.gov
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters, including the choice of ionization mode (e.g., electrospray ionization) and collision energy. mdpi.com
Research on N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and public online resources, no specific research findings, synthesis methods, or detailed studies concerning the chemical compound N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide (C17H19Cl3N2O2) have been identified. This indicates a significant gap in the current scientific literature, leaving its properties, potential applications, and research landscape entirely unexplored.
The inquiry into the existing body of knowledge surrounding this specific benzohydrazide (B10538) derivative has yielded no publications that would allow for a detailed analysis as requested. Consequently, a discussion on key research findings, existing research gaps, future applications, or interdisciplinary approaches is not possible at this time.
The absence of information prevents the compilation of an article covering the following outlined topics:
Conclusion and Future Directions in N Benzyl 3,5 Dichloro 4 Isopropoxybenzohydrazide Research
Interdisciplinary Approaches for Comprehensive Understanding and Translational Impact:The potential for interdisciplinary study exists for many novel compounds, but cannot be specifically addressed for a compound that has not been the subject of any research.
While searches did identify literature on related chemical structures, such as other benzohydrazide (B10538) derivatives or compounds containing a 3,5-dichlorobenzyl moiety, this information is not directly applicable to the specific molecular structure of N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide. Extrapolating findings from different, albeit structurally similar, compounds would be scientifically unsound.
This lack of available data underscores that N'-benzyl-3,5-dichloro-4-isopropoxybenzohydrazide is likely a novel compound that has not yet been synthesized or has been synthesized but not reported in publicly accessible literature. Therefore, the entire field of its scientific investigation remains open.
Q & A
Basic Research Questions
Q. How can researchers identify C₁₇H₁₉Cl₃N₂O₂ using spectroscopic and chromatographic methods?
- Methodological Answer : Begin with high-resolution mass spectrometry (HRMS) to confirm molecular weight (MW) and isotopic patterns. Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to assign structural features, focusing on chlorine atoms' distinct splitting patterns. Pair with infrared (IR) spectroscopy to identify functional groups (e.g., carbonyls). Validate purity via high-performance liquid chromatography (HPLC) with UV-Vis detection, comparing retention times against known standards. Cross-reference spectral data with databases like SciFinder or Reaxys to confirm assignments .
Q. What are the established synthetic routes for C₁₇H₁₉Cl₃N₂O₂, and how can reaction conditions be optimized?
- Methodological Answer : Review synthetic protocols in Reaxys or CAS Content Collection, filtering by yield and scalability. Key steps may involve Friedel-Crafts alkylation or nucleophilic substitution for chlorine incorporation. Optimize parameters (e.g., solvent polarity, temperature) using design of experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates with LC-MS. Compare yields and purity metrics across studies to identify robust conditions .
Q. How can researchers conduct a comprehensive literature review on C₁₇H₁₉Cl₃N₂O₂ using academic databases?
- Methodological Answer : Use SciFinder to search by molecular formula, CAS number, or structure. Apply filters for peer-reviewed articles (2000–2025) and exclude patents. In Web of Science, perform citation tracking to identify seminal studies. For specialized data (e.g., toxicity), use PubMed or Compendex. Export results to citation managers (e.g., EndNote) and annotate findings using SWOT analysis (strengths, weaknesses, opportunities, threats) to map knowledge gaps .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, logP) of C₁₇H₁₉Cl₃N₂O₂ be resolved?
- Methodological Answer : Conduct meta-analysis of published data, noting experimental variables (e.g., temperature, solvent systems). Replicate conflicting measurements under standardized conditions (ICH guidelines). Validate results via interlaboratory comparisons or computational tools like COSMO-RS for solubility prediction. Address outliers by assessing raw data availability or methodological biases (e.g., calibration errors) .
Q. What methodologies are used to analyze the structure-activity relationship (SAR) of C₁₇H₁₉Cl₃N₂O₂ in pharmacological contexts?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., enzymes). Validate with in vitro assays (IC₅₀ measurements). Use QSAR models (DRAGON descriptors) to correlate substituent effects (e.g., chlorine position) with activity. Cross-validate predictions using chemogenomic databases like ChEMBL .
Q. How to design experiments to investigate the metabolic pathways of C₁₇H₁₉Cl₃N₂O₂ in mammalian systems?
- Methodological Answer : Use hepatic microsomes (human/rat) for phase I metabolism studies, identifying metabolites via LC-HRMS. For phase II metabolism, incubate with UDP-glucuronosyltransferase and analyze conjugates. Compare degradation pathways in environmental matrices (soil/water) using ISO-standard biodegradation tests. Track degradation products via non-targeted screening .
Q. What strategies validate computational models predicting the environmental fate of C₁₇H₁₉Cl₃N₂O₂?
- Methodological Answer : Calibrate EPI Suite predictions with experimental soil adsorption coefficients (Koc) and hydrolysis rates. Perform sensitivity analysis to identify critical parameters (e.g., pH, organic carbon content). Validate against field data from ecotoxicology databases (ECOTOX). Use Monte Carlo simulations to quantify uncertainty .
Q. How to address discrepancies in toxicity data for C₁₇H₁₉Cl₃N₂O₂ across in vitro and in vivo models?
- Methodological Answer : Re-evaluate dose-response curves for interspecies differences (e.g., metabolic rates). Use organ-on-chip models to bridge in vitro-in vivo gaps. Apply benchmark dose (BMD) modeling to harmonize data. Cross-reference with ToxCast assays to identify mechanistic inconsistencies (e.g., oxidative stress vs. genotoxicity) .
Data Contradiction Analysis Table
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
